molecular formula C12H24N2 B6616800 1-(3,3-dimethylcyclohexyl)piperazine CAS No. 1343110-03-1

1-(3,3-dimethylcyclohexyl)piperazine

Cat. No. B6616800
CAS RN: 1343110-03-1
M. Wt: 196.33 g/mol
InChI Key: ZWPMAVFKPWAIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethylcyclohexyl)piperazine (DMP) is a cyclic amine that has been used in a variety of scientific applications due to its unique properties. It is a colorless liquid with a pungent odor and is soluble in water. DMP is a synthetic compound and is used in both research and industrial applications. It has been studied for its potential use in pharmaceuticals and as a solvent for organic compounds.

Scientific Research Applications

1-(3,3-dimethylcyclohexyl)piperazine has been studied for its potential use in a variety of scientific applications. It has been used as a reagent for the synthesis of various organic compounds, such as amino acids and peptides. 1-(3,3-dimethylcyclohexyl)piperazine has also been used as a catalyst for the synthesis of polymers and for the production of polyamides. Additionally, 1-(3,3-dimethylcyclohexyl)piperazine has been studied for its potential use in the development of new drugs and as a solvent for organic compounds.

Mechanism of Action

1-(3,3-dimethylcyclohexyl)piperazine has been studied for its potential use as a drug. It acts as an agonist at the NMDA receptor, which is a type of glutamate receptor. It has also been found to act as an inhibitor of the enzyme monoamine oxidase. These effects have been studied for their potential use in the treatment of neurological disorders such as depression and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,3-dimethylcyclohexyl)piperazine have been studied in both in vitro and in vivo experiments. In vitro studies have shown that 1-(3,3-dimethylcyclohexyl)piperazine can act as an agonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 1-(3,3-dimethylcyclohexyl)piperazine has been found to increase the release of dopamine and serotonin, two neurotransmitters involved in the regulation of mood and emotion. In vivo studies have shown that 1-(3,3-dimethylcyclohexyl)piperazine can reduce anxiety-like behavior in rodents.

Advantages and Limitations for Lab Experiments

1-(3,3-dimethylcyclohexyl)piperazine is a relatively inexpensive and easy to obtain compound, making it a useful reagent for laboratory experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, 1-(3,3-dimethylcyclohexyl)piperazine is a strong irritant and can cause skin and eye irritation if handled improperly. Additionally, it is highly flammable and should be handled with caution.

Future Directions

The potential applications of 1-(3,3-dimethylcyclohexyl)piperazine are vast and there are a number of future directions that can be taken in its research. One potential area of research is the development of new drugs that utilize the effects of 1-(3,3-dimethylcyclohexyl)piperazine. Additionally, further research could be conducted to explore the potential use of 1-(3,3-dimethylcyclohexyl)piperazine in the synthesis of polymers and peptides. Additionally, more research could be conducted to explore the potential use of 1-(3,3-dimethylcyclohexyl)piperazine as a solvent for organic compounds. Finally, further research could be conducted to explore the potential use of 1-(3,3-dimethylcyclohexyl)piperazine as an adjuvant for vaccines.

Synthesis Methods

1-(3,3-dimethylcyclohexyl)piperazine is synthesized from the reaction of 1-bromo-3,3-dimethylcyclohexane and piperazine. The reaction is conducted in anhydrous methanol at a temperature of 70°C and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of the desired product and by-products, which can be separated by distillation or column chromatography.

properties

IUPAC Name

1-(3,3-dimethylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-12(2)5-3-4-11(10-12)14-8-6-13-7-9-14/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPMAVFKPWAIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethylcyclohexyl)piperazine

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